molecular formula C9H9NO2 B182522 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 21744-83-2

2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B182522
CAS No.: 21744-83-2
M. Wt: 163.17 g/mol
InChI Key: PILVMCZSXIINLV-UHFFFAOYSA-N
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Description

2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound is characterized by a benzene ring fused with an oxazine ring, with a methyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminophenol with methyl chloroformate in the presence of a base, leading to the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazines.

Scientific Research Applications

2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group at the second carbon atom.

    2-methyl-2H-1,4-benzoxazine: Similar structure but without the carbonyl group at the third position.

Uniqueness

2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the methyl group and the carbonyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILVMCZSXIINLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306795
Record name 2-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21744-83-2
Record name 21744-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179804
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-2H-1,4-benzoxazin-3(4H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives and how are they synthesized?

A1: 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones are characterized by a benzoxazine core structure with a methyl substituent at the 2-position. These compounds can be synthesized efficiently via Smiles rearrangement. This method utilizes readily available starting materials like (S)-2-chloropropionic acid and allows for the introduction of various substituents on the nitrogen atom, creating a library of derivatives [, ].

Q2: What makes microwave irradiation advantageous for synthesizing these compounds?

A2: Microwave-assisted synthesis of optically active N-substituted 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones offers significant advantages over conventional methods []. Microwave irradiation accelerates the reaction rate, significantly reducing the overall reaction time. This rapid heating also leads to cleaner reactions with fewer byproducts, simplifying purification. Moreover, microwave-assisted synthesis often results in higher yields compared to traditional heating methods.

Q3: What potential biological activities have been explored for this compound derivatives?

A3: Research suggests that these compounds exhibit promising antimicrobial activity []. Studies have demonstrated their effectiveness against both Gram-positive bacteria and fungi, highlighting their potential as lead compounds for the development of new antimicrobial agents.

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